molecular formula C8H16O5 B124517 Methyl 4,4,4-trimethoxybutanoate CAS No. 71235-00-2

Methyl 4,4,4-trimethoxybutanoate

Cat. No.: B124517
CAS No.: 71235-00-2
M. Wt: 192.21 g/mol
InChI Key: OPRCDLSRPWDNOP-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trimethoxybutanoate is an organic compound with the molecular formula C8H16O5 and a molecular weight of 192.21 g/mol . It is a liquid at room temperature and is often used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4,4-trimethoxybutanoate can be synthesized through the esterification of 4,4,4-trimethoxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trimethoxybutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4,4-trimethoxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4,4-trimethoxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxybutanoate
  • Methyl 4,4-dimethoxybutanoate
  • Methyl 4,4,4-trimethoxypropanoate

Uniqueness

Methyl 4,4,4-trimethoxybutanoate is unique due to its three methoxy groups attached to the butanoate backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

methyl 4,4,4-trimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-10-7(9)5-6-8(11-2,12-3)13-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRCDLSRPWDNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541290
Record name Methyl 4,4,4-trimethoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71235-00-2
Record name Methyl 4,4,4-trimethoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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